4-(2-氟苯氧基)丁烷-1-磺酰氯

描述

作用机制

The mechanism of action of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl chloride and the substrate. This covalent bond is formed by the nucleophilic attack of the chloride ion on the carbon atom of the sulfonyl group. The resulting covalent bond is then hydrolyzed, resulting in the formation of the desired product.

Biochemical and Physiological Effects

4-(2-Fluorophenoxy)butane-1-sulfonyl chloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been found to have anti-inflammatory and anti-bacterial effects, as well as to possess anti-tumor activity. Furthermore, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride has been shown to have an effect on the central nervous system, as it has been found to inhibit the re-uptake of dopamine and serotonin, resulting in an increase in the levels of these neurotransmitters in the brain.

实验室实验的优点和局限性

The use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is its ease of use, as it can be easily synthesized and is readily available. Additionally, it is a relatively inexpensive reagent and is relatively stable, making it an ideal choice for laboratory experiments. However, there are some limitations to the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride, such as its potential toxicity and its potential to form hazardous byproducts. Additionally, it is important to note that 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is a halogenated compound and should be handled with caution.

未来方向

There are a number of possible future directions for the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride. One potential direction is the use of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride as a reagent in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used in the synthesis of new polymers, as well as in the synthesis of fluorinated compounds. Furthermore, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used to develop new inhibitors of enzymes, as well as to develop new anti-tumor agents. Finally, 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride could be used to develop new drugs for the treatment of neurological disorders, such as Parkinson's disease and depression.

科学研究应用

有机合成

4-(2-氟苯氧基)丁烷-1-磺酰氯: 是一种在有机合成中具有价值的化合物。它能够将磺酰氟基团引入分子中,这一点尤为有用。 磺酰氟因其在有机合成中的广泛应用而闻名,因为它们具有反应性和稳定性 。 直接用氟磺酰基自由基进行氟磺酰化,可以通过类似于4-(2-氟苯氧基)丁烷-1-磺酰氯的化合物生成,这是一种制备功能化磺酰氟的简洁高效的方法 .

化学生物学

在化学生物学中,磺酰氟是探测蛋白质功能和相互作用的重要工具。 化合物4-(2-氟苯氧基)丁烷-1-磺酰氯可以用来合成荧光探针,这些探针对于研究生物系统至关重要 。 这些探针可以帮助理解生物活性化合物的作用机制,在药物发现过程中至关重要 .

药物发现

由4-(2-氟苯氧基)丁烷-1-磺酰氯引入的磺酰氟基团在开发新药物方面具有重要意义。它可以作为磷酸盐或膦酸酯的生物等排体,这些基团通常存在于药物中。 这种性质可以用来改善药物候选物的药代动力学性质 .

材料科学

使用4-(2-氟苯氧基)丁烷-1-磺酰氯合成的磺酰氟在材料科学中也有应用。 它们可以用来改性表面或创造具有独特性能的新型聚合物,例如提高抗降解性或改善机械强度 .

对映选择性合成

4-(2-氟苯氧基)丁烷-1-磺酰氯: 可以用于化学酶促途径,以生产对映异构体纯化合物。 例如,它可以参与由诸如南极假丝酵母脂肪酶 B 等酶催化的对映选择性酯交换反应 。这对于合成农药和药物特别重要,因为手性是关键因素。

荧光成像

该化合物可以用来创建用于细胞成像的荧光标记。这些标记可以连接到生物分子上,从而实时可视化细胞过程。 这种应用对于医学诊断和对生命基本过程的研究至关重要 .

安全和危害

While specific safety and hazard information for 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is not provided in the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

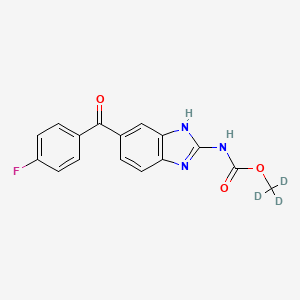

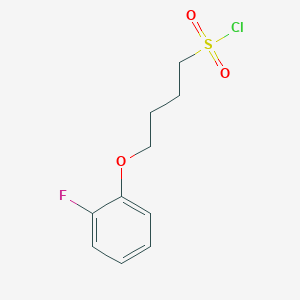

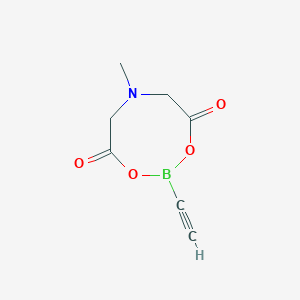

IUPAC Name |

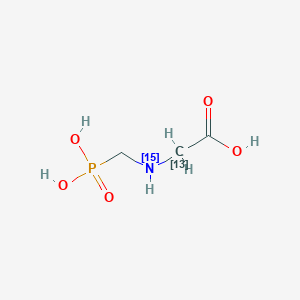

4-(2-fluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-4-3-7-15-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPLEPVPLMAOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)